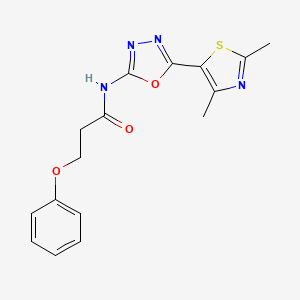
1-(1-methyl-1H-indol-3-yl)-3-(1-phenylethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-methyl-1H-indol-3-yl)-3-(1-phenylethyl)urea, also known as MIPEP or N-(1-phenylethyl)-N'-[1-methyl-1H-indol-3-yl]urea, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MIPEP is known to have anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases.
Applications De Recherche Scientifique
Application in Neuropeptide Receptor Research
1-(1-Methyl-1H-indol-3-yl)-3-(1-phenylethyl)urea derivatives have been studied for their potential role as neuropeptide Y5 (NPY5) receptor antagonists. This research is significant as it explores the structure-activity relationships of these compounds, which could be vital in developing new drugs targeting the NPY5 receptor, possibly for conditions like obesity and anxiety (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
Involvement in Synthesis of Meridianin Analogues
These compounds are also instrumental in the synthesis of polycyclic meridianin analogues. Meridianins are known for their potential anti-cancer and kinase inhibition properties. The process involves a reaction with various (thio)ureas, leading to the formation of pyrimidine-2,4-diones, which represent a new family of meridianin analogues (Časar, Bevk, Svete, & Stanovnik, 2005).
Use in Antidepressant Development
Another significant application is in the development of antidepressants. Certain urea derivatives, including indole-based ones, have been shown to inhibit 5-HT reuptake and possess 5-HT(1B/1D) antagonistic activities, making them potential candidates for treating depression (Matzen, van Amsterdam, Rautenberg, Greiner, Harting, Seyfried, & Böttcher, 2000).
Role in Hydrogel Formation
These compounds are involved in the formation of hydrogels. The morphology and rheology of these gels depend on the identity of the anion, highlighting a novel way to tune the physical properties of gels for various applications, such as drug delivery systems (Lloyd & Steed, 2011).
Importance in Anticancer Drug Synthesis
This compound is crucial in synthesizing small molecule anticancer drugs. The high yield and rapid synthesis methods developed for these compounds are vital for producing effective anticancer agents (Zhang, Lai, Feng, & Xu, 2019).
Application in Antifilarial Agent Synthesis
These compounds have also been synthesized and evaluated for their antifilarial activity, showing potential as treatments against parasitic diseases like filariasis (Ram, Skinner, Kalvin, Wise, Townsend, Mccall, Worth, Ortwine, & Werbel, 1984).
Contribution to New Anticancer Agents
A series of diaryl ureas, including this compound derivatives, have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. They are seen as potential BRAF inhibitors for future research in cancer treatment (Feng, Li, Liang, Zhang, Tan, Ding, Wang, Liu, & Hu, 2020).
Propriétés
IUPAC Name |
1-(1-methylindol-3-yl)-3-(1-phenylethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-13(14-8-4-3-5-9-14)19-18(22)20-16-12-21(2)17-11-7-6-10-15(16)17/h3-13H,1-2H3,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJDSJAQWQBIQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

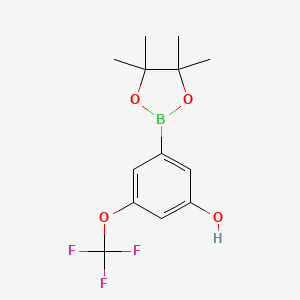
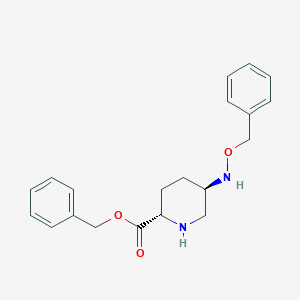
![N-(2-ethyl-6-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2409522.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B2409523.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2409524.png)
![Ethyl 3-(4-methylphenyl)-5-[(3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2409525.png)
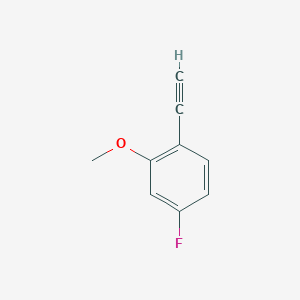
![N-(1-Cyanocyclohexyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2409527.png)
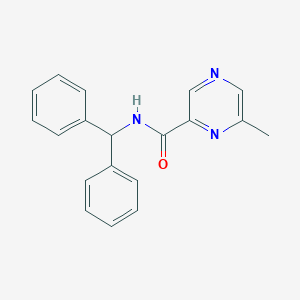

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2409534.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2409536.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide](/img/structure/B2409538.png)
